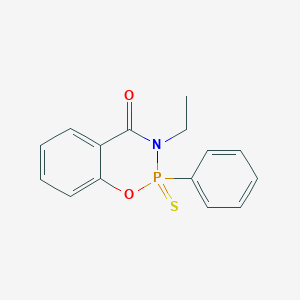

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

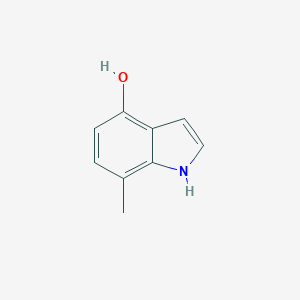

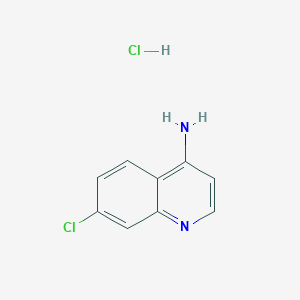

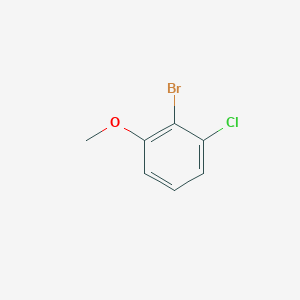

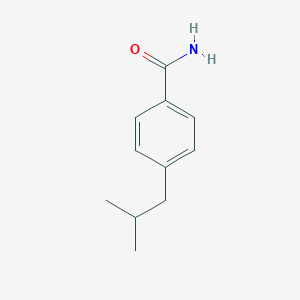

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide, also known as EPPS, is a synthetic compound used in scientific research. It is a heterocyclic compound containing phosphorus, sulfur, and nitrogen atoms in its structure. EPPS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research.

Mechanism Of Action

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide acts as a buffer by binding to hydrogen ions, which helps to maintain a stable pH in biological systems. It also stabilizes enzymes and proteins by forming hydrogen bonds with them. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can chelate metal ions by forming stable complexes, which can be useful in various analytical techniques. As a fluorescent probe, 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can bind to specific molecules and emit light, which can be used to study cellular processes.

Biochemical And Physiological Effects

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been shown to have various biochemical and physiological effects. It has been reported to enhance the activity of enzymes such as alkaline phosphatase and lactate dehydrogenase. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can also protect cells from oxidative stress and reduce inflammation. Additionally, 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several advantages over other buffers and stabilizers used in scientific research. It has a wide buffering range, high water solubility, and low toxicity. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is also stable over a wide range of pH and temperature conditions. However, 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has the potential for various future applications in scientific research. One potential area of research is the development of 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide-based fluorescent probes for imaging cellular processes. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can also be used as a chelating agent for metal ions in environmental and analytical chemistry. Additionally, 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide may have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer.

Conclusion:

In conclusion, 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide (2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide) is a synthetic compound with various applications in scientific research. It has unique properties as a buffer, stabilizer, chelating agent, and fluorescent probe. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several advantages over other buffers and stabilizers, but also has some limitations. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has the potential for various future applications in scientific research, including the development of fluorescent probes and potential therapeutic applications.

Synthesis Methods

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can be synthesized by a multistep reaction process involving the reaction of 2-aminophenol with diethyl phosphite and sulfur in the presence of a catalyst. The reaction yields 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide as a white crystalline powder with a high purity.

Scientific Research Applications

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has various applications in scientific research, including biochemistry, pharmacology, and neuroscience. It is used as a buffer in biochemical assays and as a stabilizer for enzymes and proteins. 2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can also be used as a chelating agent for metal ions and as a fluorescent probe for imaging cells.

properties

CAS RN |

198767-46-3 |

|---|---|

Product Name |

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide |

Molecular Formula |

C15H14NO2PS |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

3-ethyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one |

InChI |

InChI=1S/C15H14NO2PS/c1-2-16-15(17)13-10-6-7-11-14(13)18-19(16,20)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

XEHNVPKEBQCTLE-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |

synonyms |

2-Phenyl-3-ethyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulf ide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)